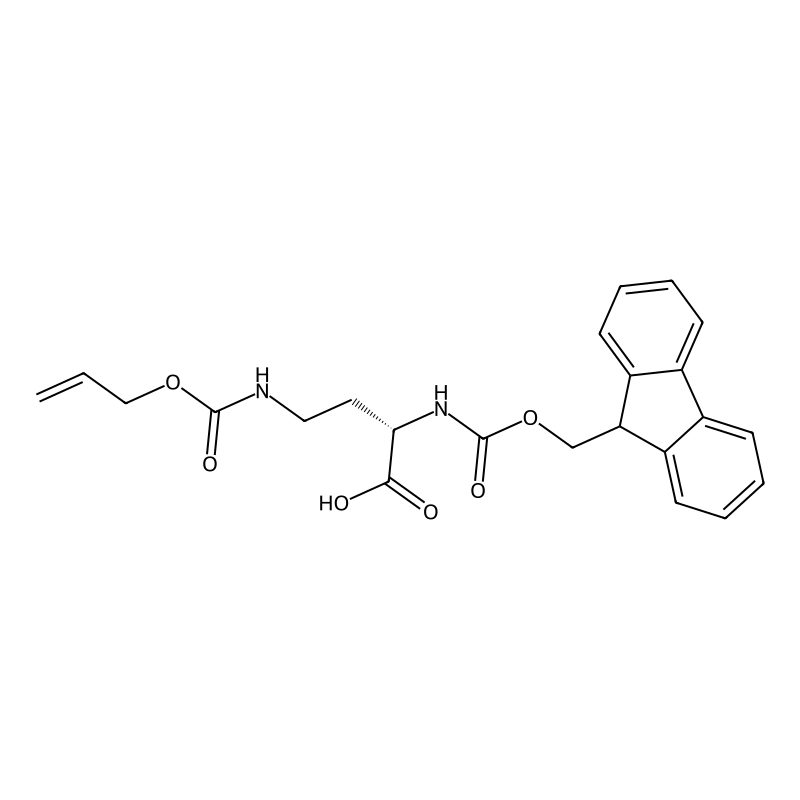

Fmoc-Dab(Alloc)-OH

Content Navigation

Fmoc-Dab(Alloc)-OH (204316-32-5) solves macrocyclic peptide synthesis challenges. Substituting Alloc with Boc forces inefficient solution-phase cyclization; ivDde alternatives risk Fmoc cleavage and aspartimide formation. Using Lys or Orn instead of Dab distorts ring size, abolishing antimicrobial activity. This building block enables selective on-resin head-to-side-chain cyclization, preserving acid-/base-labile groups and ensuring correct geometry for polymyxins, pedopeptins, and PDCs. ≥95% HPLC, global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Fmoc-Dab(Alloc)-OH (CAS 204316-32-5) is a specialized, orthogonally protected non-natural amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) for the construction of complex cyclic and branched peptides. Featuring a 2,4-diaminobutyric acid (Dab) core with a two-carbon side chain, it provides the precise spatial geometry essential for macrocyclic antimicrobial peptides such as polymyxins and pedopeptins [1]. The base-labile alpha-amino Fmoc group and the palladium-labile gamma-amino Alloc group enable highly selective, orthogonal deprotection strategies. This dual-protection scheme allows chemists to unmask the side chain for on-resin cyclization or conjugation while leaving acid-labile (e.g., Boc, tBu) and base-labile groups intact, making it a critical precursor for advanced peptide manufacturing workflows[2].

Research Fit

Procuring generic alternatives to Fmoc-Dab(Alloc)-OH compromises either synthesis processability or the final peptide's biological efficacy. Substituting the Alloc group with a standard Boc group (Fmoc-Dab(Boc)-OH) eliminates the possibility of on-resin orthogonal deprotection, forcing manufacturers into low-yield, high-dilution solution-phase cyclizations after global cleavage [1]. Alternatively, using the orthogonal ivDde protecting group (Fmoc-Dab(ivDde)-OH) requires hydrazine for removal, which frequently triggers premature Fmoc cleavage and aspartimide formation in sensitive sequences . Furthermore, substituting the Dab core with more common orthogonally protected amino acids like Fmoc-Lys(Alloc)-OH or Fmoc-Orn(Alloc)-OH alters the side-chain length by one to two carbons; in macrocyclic drugs like octapeptins, this expands the ring size, disrupting Lipid A binding and severely attenuating antimicrobial activity [2].

Substitution Risk

Macrocyclization Efficiency: Alloc vs. Boc

In the synthesis of complex cyclic depsipeptides like pedopeptin C, the choice of side-chain protecting group dictates the cyclization route. Using Fmoc-Dab(Alloc)-OH permits selective Pd(0)-catalyzed side-chain deprotection and subsequent on-resin cyclization, supporting overall isolated yields of 30-53% for the macrocyclic core[1]. In contrast, utilizing Fmoc-Dab(Boc)-OH necessitates global cleavage with trifluoroacetic acid (TFA) prior to cyclization. This forces the cyclization step into the solution phase under high-dilution conditions to prevent intermolecular dimerization, typically restricting overall yields to <15% and significantly increasing purification complexity.

| Evidence Dimension | Overall macrocyclization yield and process location |

| Target Compound Data | 30-53% yield via on-resin cyclization (Alloc) |

| Comparator Or Baseline | <15% yield via solution-phase cyclization (Boc) |

| Quantified Difference | Greater than 2-fold increase in yield with elimination of high-dilution solvent requirements |

| Conditions | SPPS of macrocyclic antimicrobial peptides (e.g., pedopeptins) |

Enables scalable on-resin cyclization, drastically reducing solvent consumption and improving final yields for commercial peptide manufacturing.

Chemoselective Deprotection: Alloc vs. ivDde

When orthogonal side-chain deprotection is required, the Alloc group offers a milder cleavage profile compared to the widely used ivDde group. Fmoc-Dab(Alloc)-OH is deprotected using catalytic Pd(PPh3)4 and a scavenger (e.g., phenylsilane) under neutral conditions, preserving the N-terminal Fmoc group entirely [1]. Conversely, Fmoc-Dab(ivDde)-OH requires 2-5% hydrazine for deprotection. In extended SPPS sequences, hydrazine exposure routinely causes 5-10% premature Fmoc cleavage and promotes base-catalyzed aspartimide formation, reducing crude peptide purity and complicating downstream HPLC purification .

| Evidence Dimension | Premature Fmoc loss during side-chain deprotection |

| Target Compound Data | Undetectable Fmoc loss (neutral Pd(0) catalysis) |

| Comparator Or Baseline | 5-10% Fmoc loss and elevated aspartimide formation (hydrazine cleavage of ivDde) |

| Quantified Difference | 5-10% absolute improvement in crude purity per orthogonal deprotection step |

| Conditions | On-resin orthogonal deprotection during complex SPPS |

Maximizes crude purity in multi-step peptide synthesis, directly reducing costly downstream chromatographic purification steps.

Macrocycle Binding vs. Lysine/Ornithine Analogs

The two-carbon side chain of the Dab residue is strictly required for the biological activity of polymyxin and octapeptin antibiotics, which target Gram-negative Lipid A. Procuring Fmoc-Dab(Alloc)-OH ensures the formation of the exact 23-membered macrocyclic ring necessary for this binding interaction [1]. Substituting with Fmoc-Lys(Alloc)-OH (four-carbon side chain) or Fmoc-Orn(Alloc)-OH (three-carbon side chain) expands the macrocycle. Structure-activity relationship studies demonstrate that this ring expansion disrupts the amphipathic binding pocket, increasing the Minimum Inhibitory Concentration (MIC) against resistant pathogens from highly potent levels (~1-2 µg/mL) to clinically ineffective levels (>32 µg/mL) [2].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria |

| Target Compound Data | ~1-2 µg/mL (Dab-containing 23-membered macrocycle) |

| Comparator Or Baseline | >32 µg/mL (Lys-containing expanded macrocycle) |

| Quantified Difference | >16-fold loss in antimicrobial potency |

| Conditions | In vitro MIC assays against polymyxin-resistant Gram-negative strains |

Prevents catastrophic loss of biological efficacy when synthesizing analogs of established macrocyclic peptide drugs.

SPPS of Polymyxin & Octapeptin Antibiotics

Fmoc-Dab(Alloc)-OH is the critical building block for introducing the diaminobutyric acid residues required for Lipid A binding, while its Alloc group permits the precise on-resin head-to-side-chain cyclization necessary to form the active macrocyclic core [1].

Site-Specific Peptide Conjugation and Labeling

In the development of peptide-drug conjugates (PDCs) or diagnostic probes, this compound allows for the site-specific attachment of fluorophores, PEG chains, or cytotoxic payloads to the Dab side chain on-resin, without disturbing the global Boc/tBu protecting groups.

Depsipeptide Assembly via Traceless Staudinger Ligation

The orthogonal nature of the Alloc group makes this amino acid highly suitable for advanced synthetic routes, such as the total synthesis of pedopeptins, where multiple selective deprotection and ligation steps must occur sequentially without cross-reactivity [2].

Application Fit

XLogP3

Explore Compound Types